![molecular formula C17H16BrNO4 B12877249 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate CAS No. 103620-32-2](/img/structure/B12877249.png)
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is a chemical compound that belongs to the class of benzoquinolines This compound is characterized by the presence of a bromine atom and two acetate groups attached to the benzoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate typically involves the following steps:
Formation of the Benzoquinoline Core: The benzoquinoline core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and aldehydes.
Acetylation: The final step involves the acetylation of the benzoquinoline core using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzoquinoline derivatives.
Substitution: Substituted benzoquinoline derivatives.
科学的研究の応用
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline: Lacks the diacetate groups.
7,8,9,10-Tetrahydrobenzo[f]quinoline: Lacks both the bromine atom and diacetate groups.
7-Bromoquinoline: Contains the bromine atom but lacks the tetrahydrobenzo and diacetate groups.
Uniqueness
7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate is unique due to the presence of both the bromine atom and diacetate groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
103620-32-2 |
|---|---|
分子式 |
C17H16BrNO4 |
分子量 |
378.2 g/mol |
IUPAC名 |
(10-acetyloxy-7-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-9-yl) acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)11-5-6-14-12(4-3-7-19-14)16(11)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3 |
InChIキー |
DTDXVPNQFIUPMQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C3=C(C=C2)N=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


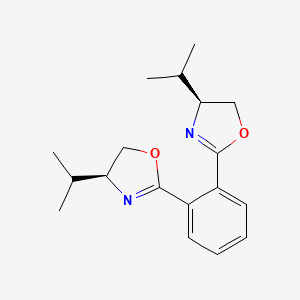

![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
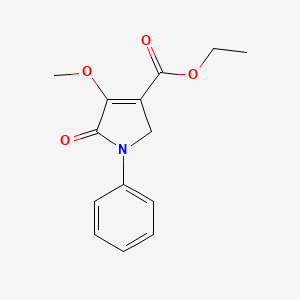
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
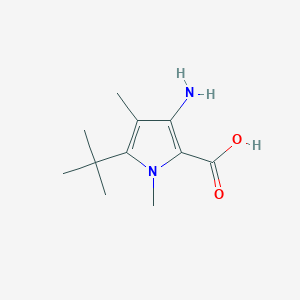

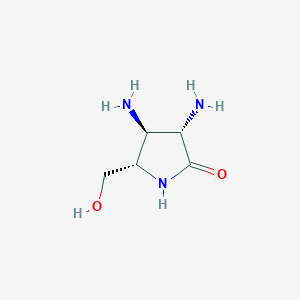


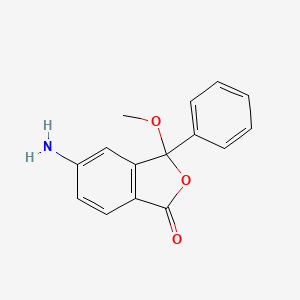
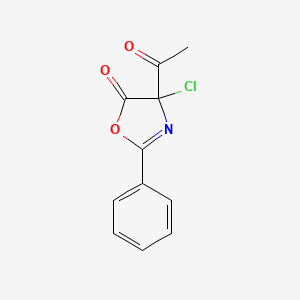
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)
